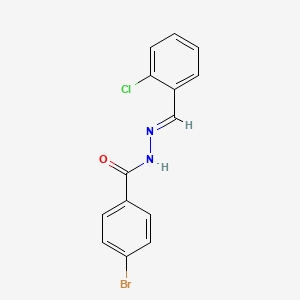![molecular formula C25H20ClNO3 B11697147 2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide](/img/structure/B11697147.png)
2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a hydroxynaphthyl group, and a phenylmethyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-hydroxynaphthylphenylmethanol: This intermediate can be prepared by the reduction of 2-hydroxy-1-naphthaldehyde with a reducing agent like sodium borohydride.
Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 2-hydroxynaphthylphenylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-naphthaldehyde or 2-naphthoquinone derivatives.
Reduction: Reduction of a nitro group can produce the corresponding amine.
Substitution: Substitution of the chlorine atom can result in various substituted phenoxy derivatives.
科学研究应用
2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide involves its interaction with specific molecular targets. The phenoxy and naphthyl groups allow the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenoxy)acetic acid
- 2-hydroxy-1-naphthaldehyde
- N-phenylacetamide
Uniqueness
2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both phenoxy and naphthyl groups allows for diverse interactions and applications that are not typically observed in simpler compounds.
属性
分子式 |
C25H20ClNO3 |
|---|---|
分子量 |
417.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide |
InChI |
InChI=1S/C25H20ClNO3/c26-19-11-13-20(14-12-19)30-16-23(29)27-25(18-7-2-1-3-8-18)24-21-9-5-4-6-17(21)10-15-22(24)28/h1-15,25,28H,16H2,(H,27,29) |
InChI 键 |
CXKYICAHSFCJJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11697065.png)
![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697070.png)
![Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B11697077.png)
![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697100.png)

![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697103.png)
![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]phenol](/img/structure/B11697104.png)
![1,2-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11697105.png)
![2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B11697109.png)
![4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B11697114.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11697122.png)
![3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11697139.png)
![2-(5-Hydroxy-1H-pyrazol-3-YL)-N'-[(E)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11697142.png)
